
1-(2-Aminoethyl)piperazin-2-one
Overview
Description
1-(2-Aminoethyl)piperazin-2-one is a derivative of piperazine, a heterocyclic organic compound. This compound contains a piperazine ring with an aminoethyl group attached to the nitrogen atom at the second position. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst. This process yields various ethyleneamines, including this compound, which can be purified by distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Aminoethyl)piperazin-2-one is utilized in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)piperazin-2-one involves its interaction with molecular targets and pathways. It acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-(1-Piperazinyl)ethan-1-amine
- 1-(2-Hydroxyethyl)piperazine
- 1,4-Bis(3-aminopropyl)piperazine
- Tris(2-aminoethyl)amine
- Diethylenetriamine
Uniqueness: 1-(2-Aminoethyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Biological Activity
1-(2-Aminoethyl)piperazin-2-one is a compound derived from piperazine, known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a piperazine ring with an aminoethyl group at the second nitrogen position. Its unique structure allows for various interactions with biological targets, making it a significant compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The compound's structural characteristics facilitate hydrogen bonding and electrostatic interactions with target molecules, enhancing its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae. In a study examining new scaffolds for antibiotic development, derivatives of this compound demonstrated moderate antibacterial activity, suggesting potential as a lead compound in drug development targeting bacterial infections .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
ACP1a | N. meningitidis | 64 μg/mL |
ACP1b | H. influenzae | 8 μg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those associated with pancreatic ductal adenocarcinoma (PDAC). The mechanism involves inducing apoptosis through increased caspase activity, leading to cell cycle arrest and subsequent cell death .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | Compound Concentration | Viability (%) |
---|---|---|
HUH7 | 10 μM | 45 |
D283 | 5 μM | 30 |
U251 | 20 μM | 50 |
Case Studies
- Antichlamydial Activity : A study focusing on the synthesis of compounds based on piperazine derivatives found that certain modifications to the structure enhanced antichlamydial activity against Chlamydia trachomatis. The compounds were shown to significantly reduce the formation of infectious elementary bodies in infected cells, indicating their potential use in treating chlamydial infections .
- Cytotoxicity Studies : In another investigation, the cytotoxic effects of various piperazine derivatives were assessed using the CellTiter-Blue assay. Results indicated that modifications to the amino groups significantly affected cell viability across different cancer cell lines, emphasizing the importance of structural variations in determining biological activity .
Properties
IUPAC Name |
1-(2-aminoethyl)piperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-5-6(9)10/h8H,1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOCJPJYSFOEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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